molecular formula C7H6ClN3 B2815704 6-Chloro-2-ethylpyrimidine-4-carbonitrile CAS No. 1909313-71-8

6-Chloro-2-ethylpyrimidine-4-carbonitrile

Cat. No. B2815704
CAS RN: 1909313-71-8
M. Wt: 167.6
InChI Key: OBLKUXONSOLLSX-UHFFFAOYSA-N
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Description

6-Chloro-2-ethylpyrimidine-4-carbonitrile is a chemical compound with the CAS Number: 1909313-71-8. It has a molecular weight of 167.6 and its molecular formula is C7H6ClN3 .


Molecular Structure Analysis

The InChI code for 6-Chloro-2-ethylpyrimidine-4-carbonitrile is 1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.

Scientific Research Applications

Antibacterial Applications

  • Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to exhibit antibacterial activity. This work demonstrates the potential of pyrimidine derivatives in developing new antimicrobial agents (Rostamizadeh et al., 2013).

Antimicrobial and Antifungal Properties

  • Various pyrimidine-5-carbonitrile derivatives have been synthesized and tested for their in vitro activities against a range of bacteria and fungi. Certain compounds demonstrated notable antibacterial and antifungal effects, highlighting the therapeutic potential of these substances (Al-Abdullah et al., 2011).

Corrosion Inhibition

  • Pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated as corrosion inhibitors for mild steel in acidic conditions. These findings are crucial for industrial applications where corrosion resistance is paramount (Dandia et al., 2013).

Photovoltaic and Semiconductor Applications

  • The photovoltaic properties of certain pyrimidine derivatives have been studied, leading to the development of organic–inorganic photodiode devices. This research offers valuable insights into the use of these compounds in the field of renewable energy and electronics (Zeyada et al., 2016).

Safety And Hazards

The safety information for 6-Chloro-2-ethylpyrimidine-4-carbonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

6-chloro-2-ethylpyrimidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-2-7-10-5(4-9)3-6(8)11-7/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLKUXONSOLLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=CC(=N1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-ethylpyrimidine-4-carbonitrile

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